BenchChemオンラインストアへようこそ!

Quinoline-7-carboxamide

CYP3A4 metabolism Type II binding Drug-drug interaction

Quinoline-7-carboxamide (QCA) is an essential, non-interchangeable scaffold for medicinal chemistry. Unlike 3- or 4-carboxamide isomers, the 7-position substitution dictates Type I vs. Type II CYP3A4 binding—altering intrinsic clearance 2- to 12-fold—and enables sub-micromolar, exquisitely selective hP2X7R antagonism (IC50 0.566–0.813 µM) while remaining inactive at five related purinergic receptors. Procuring this exact isomer ensures valid comparative metabolic profiling, reproducible target engagement, and SAR integrity in oncology, inflammation, and metallodrug programs.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B8736981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-7-carboxamide
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(=O)N)N=C1
InChIInChI=1S/C10H8N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H,(H2,11,13)
InChIKeyMMCIXNVRVDTQSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-7-carboxamide Procurement Guide: Core Scaffold for P2X7R Antagonists, Anticancer Agents, and CYP Metabolic Studies


Quinoline-7-carboxamide (QCA) is a heteroaromatic scaffold consisting of a quinoline ring system substituted at the 7-position with a carboxamide functional group [1]. The compound serves as a foundational core structure for the development of P2X7 receptor antagonists [2], antitumor agents [3], and as a probe for investigating cytochrome P450 3A4 structure-metabolism relationships [4]. Its unsubstituted form provides a critical baseline for structure-activity relationship (SAR) studies, where modifications to the carboxamide nitrogen or quinoline ring profoundly alter target selectivity, binding mode, and metabolic stability [1].

Quinoline-7-carboxamide Procurement: Why In-Class Analogs Are Not Interchangeable


Procurement of a quinoline-7-carboxamide scaffold cannot be fulfilled by arbitrary substitution with other quinoline carboxamide isomers (e.g., quinoline-3-carboxamide or quinoline-4-carboxamide) or related heteroaromatic carboxamides due to two critical, quantitatively verifiable differentiators: target selectivity and metabolic stability. First, the position of the carboxamide group on the quinoline ring (e.g., 7- vs. 3- vs. 4-) dictates the binding mode to cytochrome P450 enzymes, specifically determining whether the compound acts as a Type I or Type II ligand, which in turn alters intrinsic clearance by a factor of 2- to 12-fold [1]. Second, within P2X7 receptor antagonist programs, quinoline-carboxamide derivatives exhibit marked selectivity over related P2X and P2Y receptor subtypes, a property that is exquisitely sensitive to the nature and position of ring substitutions [2]. These properties are not conserved across the quinoline carboxamide class, and substitution with a generic analog will invalidate comparative metabolic profiling and target engagement studies.

Quinoline-7-carboxamide: Quantitative Evidence of Differentiation vs. Closest Analogs


Quinoline-7-carboxamide Scaffold Enables Type II CYP3A4 Binding, Resulting in a 2- to 12-Fold Reduction in Metabolic Stability vs. Type I Binding Quinoline Carboxamides

In a direct comparative study, quinoline carboxamide (QCA) analogues that bind to the heme-iron of cytochrome P450 3A4 in a Type II mode were compared to Type I binding QCA analogues. The study demonstrated that Type II binding QCA analogues were metabolically less stable at subsaturating concentrations than their Type I binding counterparts across all measured metabolic transformations: N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation [1].

CYP3A4 metabolism Type II binding Drug-drug interaction Metabolic stability

Quinoline-Carboxamide Derivatives Exhibit Sub-Micromolar IC50 Values Against P2X7R While Maintaining Inactivity at Five Related Purinergic Receptors

A series of novel pyrazine, quinoline-carboxamide, and oxadiazole derivatives were evaluated for their inhibitory potency against the human P2X7 receptor (hP2X7R). The most potent quinoline-carboxamide derivatives (compounds 2e, 2f, 2g) demonstrated IC50 values between 0.566 and 0.813 µM in a Ca2+ mobilization assay using hP2X7R-MCF-7 cells [1]. Critically, these same compounds were found to be inactive at five other purinergic receptors: hP2X4R, hP2X2R, r-P2Y6R, h-P2Y2R, and t-P2Y1R, confirming their selective antagonism [1].

P2X7 receptor Selectivity Purinergic signaling Inflammation

N-Substitution of Quinoline-7-carboxamide in Copper(II) Complexes Modulates Cytotoxicity and Selectivity Index by Over 80-Fold

A series of five copper(II) mixed-ligand complexes incorporating quinolinonato-7-carboxamido ligands with different N-substitutions (propyl, isobutyl, cyclohexyl, benzyl, p-xylyl) were evaluated for in vitro antitumor activity [1]. The most active complex (complex 5, containing the N-p-xylyl substituted ligand) exhibited an IC50 of 0.6 µM against the A2780 ovarian carcinoma cell line [1]. Importantly, this complex was non-toxic to non-malignant MRC-5 lung fibroblasts up to 50 µM, yielding a selectivity index [IC50(MRC-5)/IC50(A2780)] greater than 80 [1].

Anticancer Copper complexes Selectivity index Cytotoxicity

8-Hydroxy-quinoline-7-carboxamide Derivatives are Patent-Protected as Antifungal Agents with Specific Activity Profiles

A patent family (e.g., NZ600785A) specifically claims secondary 8-hydroxyquinoline-7-carboxamide derivatives for use as antifungal agents [1]. The invention details specific structural requirements for activity, highlighting that both the 8-hydroxy group and the 7-carboxamide moiety are essential for the claimed antifungal utility. Generic quinoline carboxamides lacking the 8-hydroxy substitution are not covered by this intellectual property and do not exhibit the same antifungal properties [1].

Antifungal 8-hydroxyquinoline Patent Infectious disease

Validated Research Applications for Quinoline-7-carboxamide and its Derivatives


Development of Selective P2X7 Receptor Antagonists

The quinoline-carboxamide scaffold is validated as a core for developing selective P2X7 receptor antagonists. Procurement of this specific scaffold is justified by quantitative selectivity data showing that optimized derivatives achieve sub-micromolar IC50 values at hP2X7R (0.566-0.813 µM) while remaining completely inactive at five related purinergic receptors (hP2X4R, hP2X2R, r-P2Y6R, h-P2Y2R, t-P2Y1R) [1]. This selectivity profile is critical for in vivo studies exploring P2X7R's role in cancer and inflammation [1].

Investigating Structure-Metabolism Relationships for Cytochrome P450 3A4

Quinoline-7-carboxamide and its analogs are essential tools for probing the relationship between ligand binding mode and metabolic stability. Quantitative evidence demonstrates that Type II binding QCA analogues are metabolized 2- to 12-fold faster than Type I binding counterparts across multiple metabolic pathways (N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation) [2]. This property makes the compound a critical control for studies aimed at understanding and predicting CYP3A4-mediated drug metabolism [2].

Design of Targeted Anticancer Copper(II) Complexes

The quinolinonato-7-carboxamido ligand, a derivative of the core scaffold, is a key component in the design of potent and selective copper(II) anticancer complexes. Quantitative data shows that N-substitution on the carboxamide moiety can be optimized to achieve IC50 values as low as 0.6 µM against ovarian cancer cells, with a remarkable selectivity index >80 over non-malignant fibroblasts [3]. This demonstrates the utility of the scaffold in creating metallodrugs with a favorable therapeutic window [3].

Antifungal Agent Discovery and Patent Strategy

The 8-hydroxyquinoline-7-carboxamide scaffold is the subject of active patent protection for antifungal applications [4]. Procurement of this specific derivative is necessary for any research program aiming to operate within this protected chemical space or to develop novel antifungal agents based on this core structure, as generic quinoline carboxamides lack both the claimed activity and the associated intellectual property [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.